molecular formula C21H20ClN3O2 B11148552 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11148552
M. Wt: 381.9 g/mol
InChI Key: LGSSDTROARIAPZ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features two indole rings, one of which is substituted with a chlorine atom and the other with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the respective indole derivatives, such as 5-chloroindole and 4-methoxyindole. These compounds undergo alkylation reactions to introduce the ethyl and acetamide groups. The reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove the chlorine or methoxy groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole rings can intercalate with DNA or interact with proteins, affecting their function. The chlorine and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole rings, which can confer distinct chemical and biological properties. The presence of both chlorine and methoxy groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C21H20ClN3O2/c1-27-20-4-2-3-19-16(20)8-10-25(19)13-21(26)23-9-7-14-12-24-18-6-5-15(22)11-17(14)18/h2-6,8,10-12,24H,7,9,13H2,1H3,(H,23,26)

InChI Key

LGSSDTROARIAPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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